molecular formula C19H18O5 B14792989 3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate CAS No. 89510-01-0

3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate

Cat. No.: B14792989
CAS No.: 89510-01-0
M. Wt: 326.3 g/mol
InChI Key: HILWISONRDACCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate typically involves multi-step organic reactions. One common method includes the acetylation of 4-allylnaphthalene-1,2-diol followed by esterification with acetic anhydride. The reaction conditions often require the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the acetylation and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted naphthalene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The acetyl and allyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-1-naphthol: Similar in structure but lacks the allyl and diacetate groups.

    1,2-Diacetoxy-4-allylnaphthalene: Similar but with different substitution patterns on the naphthalene core.

    3-Acetyl-1,2-dihydroxynaphthalene: Lacks the allyl group and has hydroxyl groups instead of diacetate.

Uniqueness

3-Acetyl-4-allylnaphthalene-1,2-diyl diacetate is unique due to its specific combination of acetyl, allyl, and diacetate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

89510-01-0

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

(3-acetyl-2-acetyloxy-4-prop-2-enylnaphthalen-1-yl) acetate

InChI

InChI=1S/C19H18O5/c1-5-8-15-14-9-6-7-10-16(14)18(23-12(3)21)19(24-13(4)22)17(15)11(2)20/h5-7,9-10H,1,8H2,2-4H3

InChI Key

HILWISONRDACCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)CC=C

Origin of Product

United States

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